molecular formula C11H11ClO2 B1414905 3-(3-Chlorophenyl)pent-2-enoic acid CAS No. 1049160-96-4

3-(3-Chlorophenyl)pent-2-enoic acid

Cat. No. B1414905
M. Wt: 210.65 g/mol
InChI Key: ZKZHDZCPOCQOEK-BQYQJAHWSA-N
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Description

3-(3-Chlorophenyl)pent-2-enoic acid is a carboxylic acid compound with the molecular formula C11H11ClO2 and a molecular weight of 210.66 . It is structurally similar to ibuprofen.


Molecular Structure Analysis

The InChI code for 3-(3-Chlorophenyl)pent-2-enoic acid is 1S/C11H11ClO2/c1-2-8(7-11(13)14)9-4-3-5-10(12)6-9/h3-7H,2H2,1H3,(H,13,14)/b8-7+ . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(3-Chlorophenyl)pent-2-enoic acid include a boiling point of 336.0±21.0 °C and a density of 1.0±0.06 g/cm3 . The compound has a pKa value of 4.21±0.10 .

Scientific Research Applications

Molecular Conformation and Nonlinear Optical Properties

The molecular conformation, vibrational spectra, and nonlinear optical (NLO) properties of (2E)-3-(3-chlorophenyl)prop-2-enoic anhydride, closely related to 3-(3-Chlorophenyl)pent-2-enoic acid, were thoroughly studied using density functional theory (DFT). This research highlighted the compound's significant first hyperpolarizability, making it a potential candidate for future nonlinear optical materials studies. The compound exhibited over 121 times the NLO activity of urea, a standard NLO material, pointing towards its promising applications in the field of optoelectronics and photonics (Mary et al., 2014).

Catalytic Applications in Organic Synthesis

In a separate study, BF3·Et2O was identified as an effective catalyst for both intra- and intermolecular amination and oxygenation of unfunctionalized olefins. The process was applicable to a range of olefinic substrates, including those structurally similar to 3-(3-Chlorophenyl)pent-2-enoic acid. This research contributes to the development of more efficient synthetic routes for the modification of olefinic compounds, potentially expanding the utility of compounds like 3-(3-Chlorophenyl)pent-2-enoic acid in organic synthesis (Yang et al., 2015).

Environmental Applications: Removal of Chlorophenols

A study on the removal of chlorophenols from aqueous media using hydrophobic deep eutectic solvents (HDESs) highlighted the environmental relevance of chlorophenyl compounds. Though the study focused on chlorophenol removal, the underlying principles may extend to the degradation or removal of chlorophenyl-based compounds, including 3-(3-Chlorophenyl)pent-2-enoic acid, from environmental samples. The high extraction efficiencies demonstrated in this study suggest potential environmental applications in pollutant removal and water purification (Adeyemi et al., 2020).

Photocatalytic Degradation Studies

Research on the photocatalytic degradation of chlorophenols using copper-doped titanium dioxide under visible light offers insights into the environmental detoxification of chlorophenyl compounds. Although the study specifically addressed chlorophenols, the photocatalytic approach could be applicable to the degradation of a wide range of organic pollutants, including 3-(3-Chlorophenyl)pent-2-enoic acid, potentially aiding in the development of novel environmental remediation technologies (Lin et al., 2018).

Safety And Hazards

The safety information available indicates that 3-(3-Chlorophenyl)pent-2-enoic acid may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Appropriate safety measures should be taken when handling this compound.

properties

IUPAC Name

(E)-3-(3-chlorophenyl)pent-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c1-2-8(7-11(13)14)9-4-3-5-10(12)6-9/h3-7H,2H2,1H3,(H,13,14)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZHDZCPOCQOEK-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC(=O)O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C\C(=O)O)/C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)pent-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 6
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